AG-490: A Technical Guide to Dual JAK2 and EGFR Inhibition
AG-490: A Technical Guide to Dual JAK2 and EGFR Inhibition
[1]
Executive Summary
AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2][3][4] Originally developed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), it gained prominence as a pivotal tool compound for blocking the Janus Kinase 2 (JAK2) signaling axis.[1] This guide provides a rigorous technical framework for utilizing AG-490 in signal transduction research, emphasizing its dual-mechanism profile, experimental optimization, and data interpretation.[1]
Mechanistic Profile & Pharmacodynamics[1]
Dual-Target Inhibition Logic
AG-490 functions as an ATP-competitive inhibitor.[1][5] It occupies the catalytic binding site of the target kinase, preventing the transfer of the
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EGFR Inhibition: AG-490 inhibits the autophosphorylation of EGFR (ErbB1) with high potency.[1][6] This blockade arrests downstream Ras/MAPK and PI3K/Akt pro-survival signaling.
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JAK2 Inhibition: AG-490 effectively blocks the constitutive or cytokine-induced activation of JAK2.[1][4] This prevents the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5, thereby suppressing nuclear translocation and gene transcription associated with proliferation and survival.
Quantitative Potency Data
The following IC
| Target Kinase | Assay Type | IC | Selectivity Note |
| EGFR | Cell-Free Kinase Assay | 0.1 µM | Highly selective vs. Lck, Lyn, Btk |
| EGFR | Cell-Based (Autophosphorylation) | ~2 - 10 µM | Dependent on cell line/ATP concentration |
| JAK2 | Cell-Free / Immunocomplex | ~10 µM | Blocks constitutive activation |
| ErbB2 (HER2) | Cell-Free Kinase Assay | 13.5 µM | Moderate cross-reactivity |
| JAK3 | Cell-Based (T-cells) | ~20 - 50 µM | Less potent than JAK2 inhibition |
Critical Insight: AG-490 is not absolutely selective.[1][3] At concentrations >50 µM, it may inhibit other kinases.[4] Researchers must use dose-titration controls to distinguish specific effects from off-target toxicity.[1]
Physicochemical Properties & Reconstitution[1][7]
AG-490 is hydrophobic and unstable in aqueous solution over time.[1] Proper handling is the first step in a self-validating protocol.[1]
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Chemical Name: (E)-N-Benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide[1]
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Solubility: Insoluble in water; Soluble in DMSO (>14 mg/mL) and Ethanol.[3][7]
Reconstitution Protocol
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Solvent Choice: Use anhydrous, sterile DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for long-term storage due to evaporation and oxidation risks.[1]
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Stock Preparation: Prepare a 10 mM or 50 mM stock solution.
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Calculation: To make 1 mL of 50 mM stock, dissolve 14.7 mg of AG-490 in 1 mL DMSO.
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Storage: Aliquot immediately into light-protective (amber) tubes. Store at -20°C .
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Working Solution: Dilute the stock directly into culture media immediately prior to use. Vortex vigorously. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity.[1][7]
Experimental Applications & Protocols
Protocol A: Validation of JAK2/STAT3 Inhibition (Western Blot)
This protocol is designed to confirm that AG-490 is physically inhibiting the phosphorylation of JAK2 and its downstream effector STAT3.[1]
Objective: Assess reduction in p-Tyr1007/1008-JAK2 and p-Tyr705-STAT3.
Step-by-Step Methodology:
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Cell Seeding: Plate cells (e.g., HEL, DU145, or cytokine-dependent lines) to reach 70% confluency.[1]
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Serum Starvation (Crucial): Wash cells 2x with PBS and incubate in serum-free media for 4–12 hours.
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Rationale: Starvation reduces basal phosphorylation noise, allowing clear observation of inhibition against a specific stimulus (e.g., IL-6 or EGF).[1]
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Inhibitor Pre-treatment: Add AG-490 at graded concentrations (e.g., 0, 10, 50, 100 µM).[1] Incubate for 2–16 hours .
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Note: While 16 hours is common for phenotypic changes (apoptosis), a 2-hour pre-treatment is often sufficient for signaling blockade and reduces off-target toxicity risks.[1]
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Stimulation: Challenge cells with the relevant ligand (e.g., IL-6 10 ng/mL or EGF 100 ng/mL) for 15–30 minutes .[1]
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Control: Include a "No Inhibitor + Stimulus" positive control and a "No Inhibitor + No Stimulus" negative control.
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Lysis & Preservation: Rapidly aspirate media and lyse in RIPA buffer supplemented with Protease Inhibitors (PMSF, Aprotinin) and Phosphatase Inhibitors (Sodium Orthovanadate, NaF).
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Immunoblotting:
Protocol B: Functional Proliferation Assay
Objective: Determine the IC
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Seeding: Seed 5,000 cells/well in a 96-well plate. Allow attachment (overnight).
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Dosing: Prepare serial dilutions of AG-490 in media (0.1, 1, 10, 50, 100 µM).
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Vehicle Control: All wells must contain the same final concentration of DMSO (e.g., 0.1%).
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Incubation: Incubate for 24–72 hours depending on the cell doubling time.
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Readout: Add viability reagent (MTT, WST-1, or CellTiter-Glo).[1] Incubate 1–4 hours.
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Analysis: Plot Absorbance/Luminescence vs. Log[Concentration]. Fit to a non-linear regression curve (Sigmoidal dose-response).
Pathway Visualization
The following diagram illustrates the dual inhibition points of AG-490 and the consequent blockade of downstream transcriptional activators.
Figure 1: Mechanistic action of AG-490 targeting JAK2 and EGFR kinase domains, resulting in the suppression of STAT3 and MAPK/Akt signaling axes.
Critical Assessment & Limitations
While AG-490 is a "gold standard" historical compound, modern research requires awareness of its limitations to ensure data integrity (E-E-A-T).
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Metabolic Instability: AG-490 is rapidly metabolized in vivo, limiting its utility as a clinical therapeutic.[1] For animal studies, it often requires high frequency dosing or local administration. It is primarily a tool compound for in vitro mechanistic validation.[1]
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Selectivity Window: The window between specific JAK2 inhibition (~10–50 µM) and broad kinase toxicity (>100 µM) is narrow.[1]
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Recommendation: Always validate findings with a second, structurally distinct inhibitor (e.g., WP1066 for JAK2 or Gefitinib for EGFR) or siRNA knockdown to confirm the phenotype is target-specific.[1]
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Reversibility: As a competitive inhibitor, its effects are reversible upon washout. This allows for "pulse-chase" experiments to study signaling recovery kinetics.[1]
References
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Gazit, A., et al. (1991).[1] Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1] Journal of Medicinal Chemistry.
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Meydan, N., et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[1][4][6][9][10] Nature.[1] [1]
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Wang, L.H., et al. (1999).[1] JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response.[1][4] The Journal of Immunology.
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Levitzki, A. & Gazit, A. (1995).[1] Tyrosine kinase inhibition: an approach to drug development. Science. [1]
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Burdelya, L., et al. (2002).[1] Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone.[1][6] Molecular Cancer Therapeutics.[1]
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- 8. researchgate.net [researchgate.net]
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